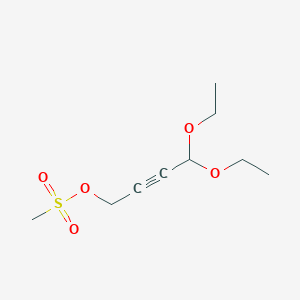
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate is an organic compound with the molecular formula C9H16O5S and a molecular weight of 236.29 g/mol . It is characterized by the presence of both ethoxy and methanesulfonate functional groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate typically involves the reaction of 4,4-diethoxybut-2-yn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger scale production. This includes the use of continuous flow reactors to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired product.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation might produce a carboxylic acid or ketone .
Wissenschaftliche Forschungsanwendungen
4,4-Diethoxybut-2-yn-1-ylmethanesulfonate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: For the development of potential pharmaceutical compounds.
Material science: In the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The ethoxy groups also provide sites for further functionalization, allowing for the creation of a wide range of compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Diethoxybut-2-yn-1-ol: A precursor in the synthesis of 4,4-Diethoxybut-2-yn-1-ylmethanesulfonate.
4,4-Dimethoxybut-2-yn-1-ylmethanesulfonate: Similar in structure but with methoxy groups instead of ethoxy groups.
Uniqueness
This compound is unique due to its combination of ethoxy and methanesulfonate groups, which provide distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in the synthesis of a variety of organic molecules .
Eigenschaften
Molekularformel |
C9H16O5S |
|---|---|
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
4,4-diethoxybut-2-ynyl methanesulfonate |
InChI |
InChI=1S/C9H16O5S/c1-4-12-9(13-5-2)7-6-8-14-15(3,10)11/h9H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
BCVJDKSVNOJZCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#CCOS(=O)(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


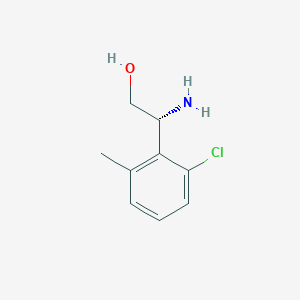
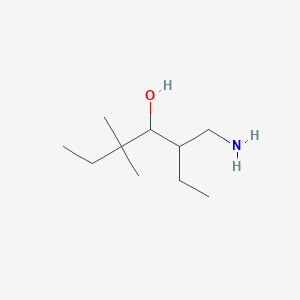

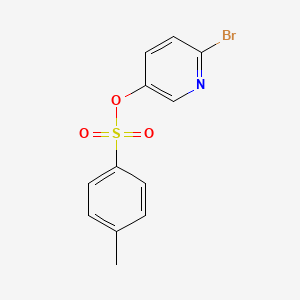
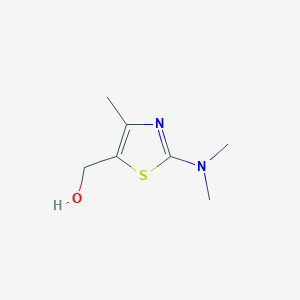
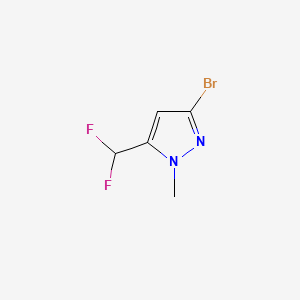

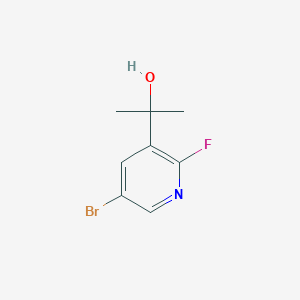
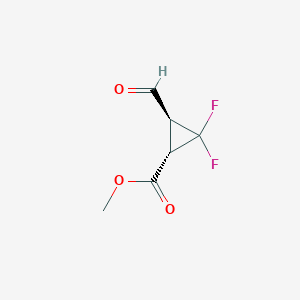
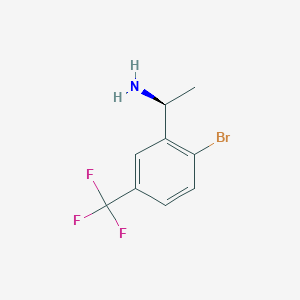
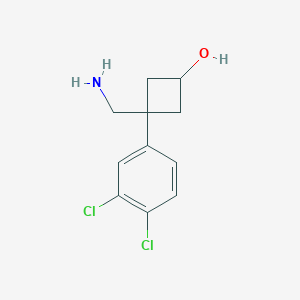
![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)
![Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)
![rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13556372.png)
